
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C11H9F2O It is a derivative of butenone, characterized by the presence of two fluorine atoms at the first carbon position, a methyl group at the third carbon position, and a phenyl group at the fourth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-propanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic processes may be employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-one: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H10F2O |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
(E)-1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C11H10F2O/c1-8(10(14)11(12)13)7-9-5-3-2-4-6-9/h2-7,11H,1H3/b8-7+ |
Clé InChI |
OZDMKQCGPUGFJJ-BQYQJAHWSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C(=O)C(F)F |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


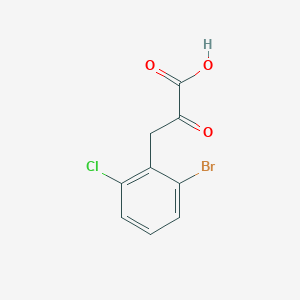
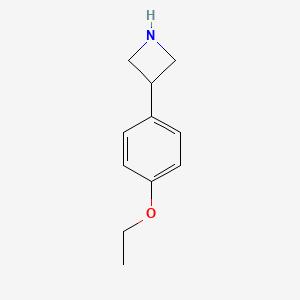




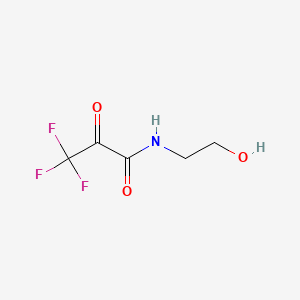
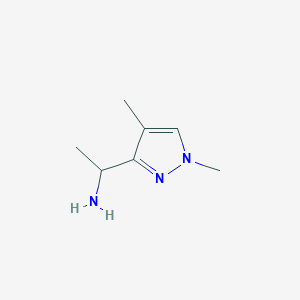
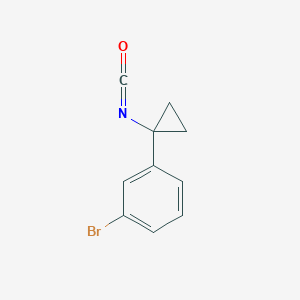
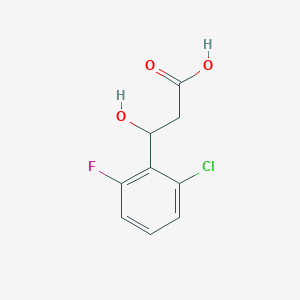
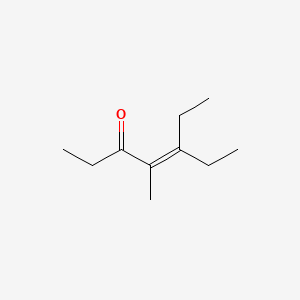
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)


